molecular formula C7H10OS B13514987 2-(2-Methoxyethyl)thiophene

2-(2-Methoxyethyl)thiophene

Cat. No.: B13514987
M. Wt: 142.22 g/mol
InChI Key: VOOZLIFEPFLSBM-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound, this compound, features a methoxyethyl group attached to the second carbon of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)thiophene can be achieved through several methods. One common approach involves the reaction of 2-bromoethyl methyl ether with thiophene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of thiophene derivatives often involves catalytic processes. For instance, the Suzuki-Miyaura coupling reaction is widely used for the synthesis of various thiophene compounds. This method employs palladium catalysts and boron reagents to form carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethyl)thiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)thiophene and its derivatives often involves interactions with specific molecular targets. For instance, thiophene-based compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The presence of functional groups like methoxy and ethyl enhances the compound’s ability to bind to these enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: 2-(2-Methoxyethyl)thiophene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to simpler thiophene derivatives, this compound offers greater versatility in synthetic applications and potential biological activities .

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-(2-methoxyethyl)thiophene

InChI

InChI=1S/C7H10OS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,4-5H2,1H3

InChI Key

VOOZLIFEPFLSBM-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=CS1

Origin of Product

United States

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